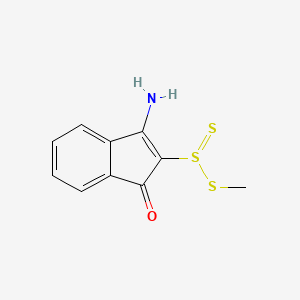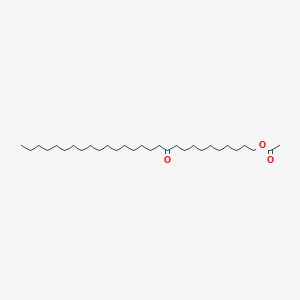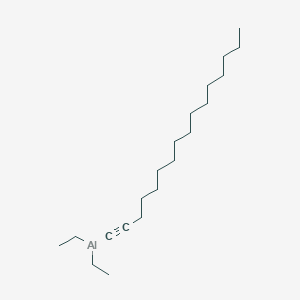
Diethyl(hexadec-1-YN-1-YL)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(hexadec-1-YN-1-YL)alumane is an organoaluminum compound characterized by the presence of a carbon-carbon triple bond (alkyne) and an aluminum atom bonded to two ethyl groups and a hexadecynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(hexadec-1-YN-1-YL)alumane typically involves the reaction of hexadec-1-yne with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Hexadec-1-yne+Diethylaluminum chloride→this compound+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Diethyl(hexadec-1-YN-1-YL)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced to form simpler organoaluminum compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aluminum oxides and various organic by-products.
Reduction: Simpler organoaluminum compounds.
Substitution: New organoaluminum compounds with different alkyl or aryl groups.
科学的研究の応用
Diethyl(hexadec-1-YN-1-YL)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of diethyl(hexadec-1-YN-1-YL)alumane involves the interaction of the aluminum atom with various molecular targets. The aluminum center can coordinate with electron-rich sites, facilitating reactions such as polymerization and catalysis. The alkyne group can participate in addition reactions, further expanding the compound’s reactivity.
類似化合物との比較
Similar Compounds
Diethylaluminum chloride: A simpler organoaluminum compound used in similar applications.
Triethylaluminum: Another organoaluminum compound with three ethyl groups.
Hexadec-1-yne: The alkyne precursor used in the synthesis of diethyl(hexadec-1-YN-1-YL)alumane.
Uniqueness
This compound is unique due to the presence of both an alkyne group and an aluminum center, providing a combination of reactivity and coordination properties not found in simpler organoaluminum compounds.
特性
CAS番号 |
91889-21-3 |
|---|---|
分子式 |
C20H39Al |
分子量 |
306.5 g/mol |
IUPAC名 |
diethyl(hexadec-1-ynyl)alumane |
InChI |
InChI=1S/C16H29.2C2H5.Al/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;2*1-2;/h3,5-16H2,1H3;2*1H2,2H3; |
InChIキー |
IBGCTZHWMDFZNT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC#C[Al](CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


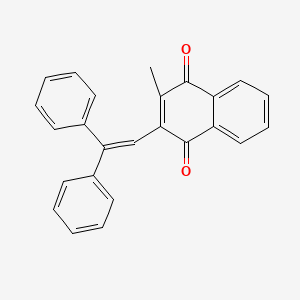
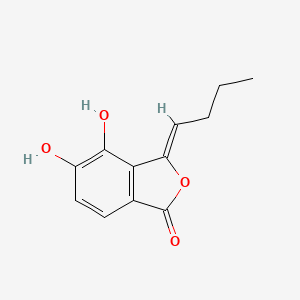

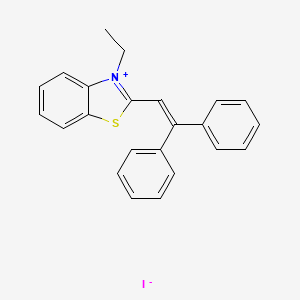
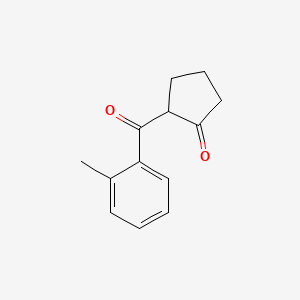

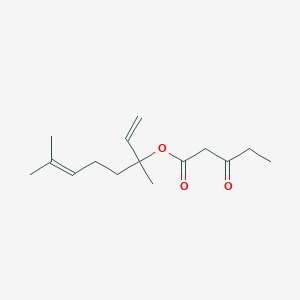
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
